RIPK1 Inhibitory Potency
2-Cyclopropyl-6-(furan-3-yl)pyrimidin-4-ol (Example LC-8 in US Patent 10,550,091 and US 10,947,203) exhibits an IC50 of 140 nM against Receptor Interacting Protein Kinase 1 (RIPK1) [1][2]. In contrast, related bicyclic furanopyrimidines in the same patent series show variable activity profiles, with some analogs demonstrating reduced potency or different selectivity windows [1][2]. This quantitative data provides a verifiable benchmark absent from generic pyrimidine derivatives lacking documented RIPK1 activity.
| Evidence Dimension | RIPK1 kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | Unspecified pyrimidine analogs within the same patent series (activity variable, not quantified for all comparators) |
| Quantified Difference | Absolute IC50 value of 140 nM establishes potency threshold; comparative activity data for specific analogs not disclosed but patent scope confirms differentiation |
| Conditions | In vitro kinase inhibition assay (specific assay conditions as described in US Patent 10,550,091 and US 10,947,203) |
Why This Matters
The documented 140 nM IC50 against RIPK1 provides a quantitative potency benchmark that enables reproducible experimental design and comparative assessment of analog candidates.
- [1] Board of Regents, The University of Texas System. Inhibitors of Receptor Interacting Protein Kinase I for the Treatment of Disease. US Patent 10,550,091. Filed 2018-11-27, Issued 2020-02-04. View Source
- [2] Board of Regents, The University of Texas System. Inhibitors of Receptor Interacting Protein Kinase I for the Treatment of Disease. US Patent 10,947,203. Filed 2020-01-31, Issued 2021-03-16. View Source
